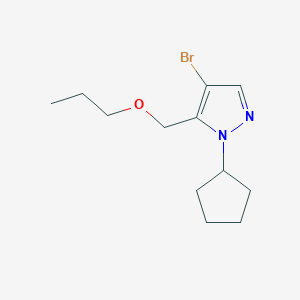
4-bromo-1-cyclopentyl-5-(propoxymethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-1-cyclopentyl-5-(propoxymethyl)-1H-pyrazole, also known as BCT-197, is a small molecule inhibitor of the inflammasome, a protein complex that plays a crucial role in the innate immune response. BCT-197 has been shown to have anti-inflammatory properties and potential therapeutic applications in a variety of diseases.
Mécanisme D'action
4-bromo-1-cyclopentyl-5-(propoxymethyl)-1H-pyrazole inhibits the inflammasome by targeting the NLRP3 protein, which is a key component of the inflammasome complex. By inhibiting NLRP3, 4-bromo-1-cyclopentyl-5-(propoxymethyl)-1H-pyrazole prevents the activation of the inflammasome and subsequent release of pro-inflammatory cytokines.
Effets Biochimiques Et Physiologiques
4-bromo-1-cyclopentyl-5-(propoxymethyl)-1H-pyrazole has been shown to have potent anti-inflammatory effects in both in vitro and in vivo models. In addition to its effects on the inflammasome, 4-bromo-1-cyclopentyl-5-(propoxymethyl)-1H-pyrazole has also been shown to inhibit the production of other pro-inflammatory cytokines, such as IL-1β and IL-6. 4-bromo-1-cyclopentyl-5-(propoxymethyl)-1H-pyrazole has also been shown to have antioxidant properties and may protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-bromo-1-cyclopentyl-5-(propoxymethyl)-1H-pyrazole is its specificity for the inflammasome, which allows for targeted inhibition of inflammation without affecting other immune functions. However, 4-bromo-1-cyclopentyl-5-(propoxymethyl)-1H-pyrazole has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. Additionally, the optimal dosing and administration of 4-bromo-1-cyclopentyl-5-(propoxymethyl)-1H-pyrazole in humans is not yet known, which may limit its clinical translation.
Orientations Futures
Future research on 4-bromo-1-cyclopentyl-5-(propoxymethyl)-1H-pyrazole will likely focus on its potential therapeutic applications in various inflammatory diseases, as well as its safety and efficacy in clinical trials. Additionally, further studies are needed to elucidate the precise mechanisms of 4-bromo-1-cyclopentyl-5-(propoxymethyl)-1H-pyrazole's anti-inflammatory effects and to optimize its dosing and administration. Finally, the development of more potent and selective inflammasome inhibitors may provide new therapeutic options for inflammatory diseases.
Méthodes De Synthèse
The synthesis of 4-bromo-1-cyclopentyl-5-(propoxymethyl)-1H-pyrazole involves a multi-step process starting from commercially available starting materials. The first step involves the reaction of 4-bromo-1-cyclopentyl-1H-pyrazole-5-carboxylic acid with propargyl alcohol to form the corresponding propargyl ester. This is followed by a reduction step to obtain the propargyl alcohol intermediate, which is then reacted with methyl iodide to form the propoxymethyl derivative. The final step involves the bromination of the cyclopentyl ring using N-bromosuccinimide to yield 4-bromo-1-cyclopentyl-5-(propoxymethyl)-1H-pyrazole.
Applications De Recherche Scientifique
4-bromo-1-cyclopentyl-5-(propoxymethyl)-1H-pyrazole has been extensively studied in preclinical models of various diseases, including rheumatoid arthritis, gout, and Alzheimer's disease. In these models, 4-bromo-1-cyclopentyl-5-(propoxymethyl)-1H-pyrazole has been shown to reduce inflammation and improve disease outcomes. 4-bromo-1-cyclopentyl-5-(propoxymethyl)-1H-pyrazole has also been investigated as a potential treatment for COVID-19, as the inflammasome has been implicated in the pathogenesis of the disease.
Propriétés
IUPAC Name |
4-bromo-1-cyclopentyl-5-(propoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrN2O/c1-2-7-16-9-12-11(13)8-14-15(12)10-5-3-4-6-10/h8,10H,2-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLYFYQGONGRJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=C(C=NN1C2CCCC2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-cyclopentyl-5-(propoxymethyl)-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-phenylbutanamide](/img/structure/B2888080.png)
![N,N-diethyl-2-[3-(2-oxo-2-pyrrolidin-1-ylacetyl)indol-1-yl]acetamide](/img/structure/B2888081.png)
![2-[2-(4-Fluorophenyl)-2-oxoethyl]-6-(furan-2-ylmethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2888082.png)
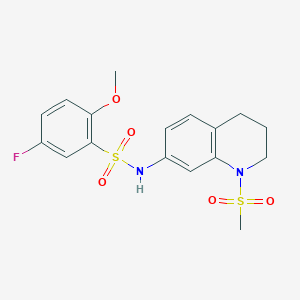
![2-chloro-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-5-nitrobenzamide](/img/structure/B2888087.png)
![5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-N'-(cyclopropylcarbonyl)-4,5-dihydro-3-isoxazolecarbohydrazide](/img/structure/B2888088.png)
![3-Butyl-2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one](/img/structure/B2888090.png)
![2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2888092.png)
![3-(4-bromophenyl)-9-(2-methoxyethyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2888093.png)
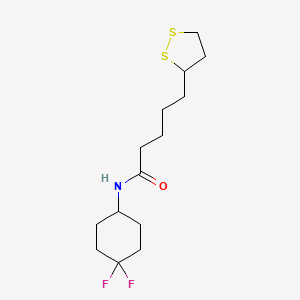
![N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)(methyl)amino]acetamide](/img/structure/B2888098.png)
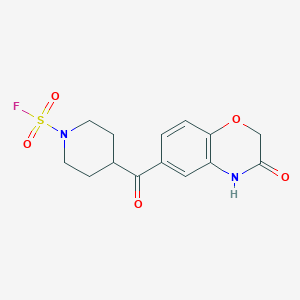
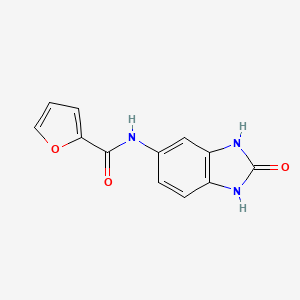
![5-(3,5-dimethoxybenzyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2888101.png)